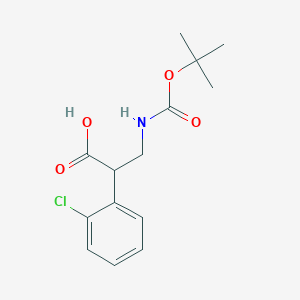

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as Boc-2-Cl-phenylalanine, is an amino acid derivative that has gained significant attention in the field of medicinal chemistry. It is widely used in the synthesis of peptides and proteins due to its unique chemical properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-2-(2-chlorophenyl)propanoic acid:

Pharmaceutical Intermediates

This compound is widely used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, ensuring that the desired modifications occur at other sites on the molecule .

Peptide Synthesis

In peptide synthesis, protecting groups like Boc are essential for controlling the reactivity of amino acids. This compound’s Boc-protected amine makes it a valuable building block in the stepwise construction of peptides. The Boc group can be easily removed under acidic conditions, allowing for the sequential addition of amino acids .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its structure facilitates the formation of various derivatives through reactions such as esterification, amidation, and coupling reactions. This versatility makes it a valuable tool for chemists working on complex organic molecules .

Drug Development

In drug development, this compound can be used to create novel drug candidates. Its unique structure allows for the exploration of new chemical spaces, potentially leading to the discovery of compounds with improved pharmacological properties. Researchers can modify its structure to enhance its activity, selectivity, and pharmacokinetic profile .

Bioconjugation

Bioconjugation involves the attachment of biomolecules to other molecules, such as drugs or imaging agents, to improve their properties. This compound’s Boc-protected amine can be used to link peptides, proteins, or other biomolecules to various carriers, enhancing their stability, solubility, and targeting capabilities .

Material Science

In material science, this compound can be used to synthesize functional materials with specific properties. For example, it can be incorporated into polymers to introduce functional groups that enhance the material’s mechanical, thermal, or chemical properties. This application is particularly relevant in the development of advanced materials for various industrial applications .

Catalysis

The compound can also be used in catalysis, where it serves as a ligand or a precursor to catalysts. Its structure allows for the formation of metal complexes that can catalyze various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions. These catalytic processes are essential in the production of fine chemicals and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or a reagent for the detection and quantification of other substances. Its well-defined structure and reactivity make it suitable for use in various analytical techniques, such as chromatography and mass spectrometry. This application is crucial for ensuring the accuracy and reliability of analytical measurements .

properties

IUPAC Name |

2-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-10(12(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJRSGGMPTYNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

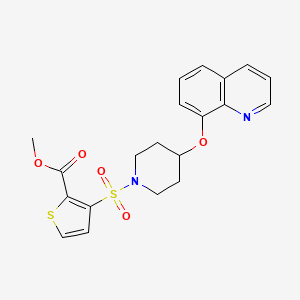

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499488.png)

![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)

![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)

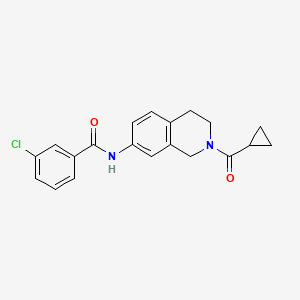

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)

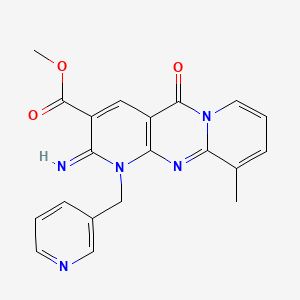

![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)